Hiv-IN-9 Exhibits 2.4-Fold Superior Anti-HIV-1 Potency Compared to Its Closest Structural Analog (Compound 4b)
Within the same N-1 substituted pyrimidine series, Hiv-IN-9 (Compound 2b) demonstrates significantly greater anti-HIV-1 activity than its closest structural analog, Compound 4b. In the same experimental system, Hiv-IN-9 achieved an IC50 of 6.65 µg/mL (SI = 15.50), whereas Compound 4b exhibited an IC50 of 15.82 µg/mL (SI = 14.26) [1]. This represents a 2.4-fold improvement in potency (calculated as 15.82 / 6.65), making Hiv-IN-9 the clear lead candidate from this chemical series for further development or mechanism-of-action studies.
| Evidence Dimension | Anti-HIV-1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 6.65 µg/mL (Selectivity Index = 15.50) |
| Comparator Or Baseline | Compound 4b: 15.82 µg/mL (Selectivity Index = 14.26) |
| Quantified Difference | 2.4-fold higher potency for Hiv-IN-9 |
| Conditions | Cell-based anti-HIV-1 assay (specific cell line not detailed in abstract, but both compounds tested in parallel under identical conditions). |
Why This Matters
For researchers procuring a compound to study NNRTI mechanisms or for SAR expansion, selecting the more potent analog (Hiv-IN-9) maximizes the probability of observing robust biological effects and establishes a higher baseline for subsequent lead optimization efforts.
- [1] Srivastava R, et al. Exploring antiviral potency of N-1 substituted pyrimidines against HIV-1 and other DNA/RNA viruses... Comput Biol Chem. 2023 Oct;106:107910. View Source
